molecular formula C15H15NO3 B1619423 4-methoxy-N-(2-methoxyphenyl)benzamide CAS No. 7464-55-3

4-methoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B1619423
CAS No.: 7464-55-3
M. Wt: 257.28 g/mol
InChI Key: FORCEYYIYKUJGA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring two methoxy groups: one at the para position of the benzoyl ring and another at the ortho position of the aniline-derived phenyl ring. Its molecular formula is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol and an XLogP value of 3, indicating moderate lipophilicity . The compound’s structure allows for diverse intermolecular interactions, including hydrogen bonding via the amide NH and methoxy oxygen atoms, which influence its crystallographic packing and physicochemical properties .

Properties

CAS No.

7464-55-3

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-methoxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)15(17)16-13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17)

InChI Key

FORCEYYIYKUJGA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Other CAS No.

7464-55-3

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Molecular Geometry

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()
  • Substituents : Additional nitro group at the meta position of the aniline ring.
  • Dihedral Angles : The two benzene rings form a near-planar arrangement (dihedral angle = 4.52° ), contrasting with the orthogonal orientation (79.2°) observed in 2-chloro-N-(4-methoxyphenyl)benzamide . The methoxy and nitro groups lie nearly coplanar with their respective rings, minimizing steric hindrance .
  • Crystal Packing : Stabilized by intermolecular N–H···O and C–H···O interactions, forming infinite tapes along the b-axis .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, )
  • Substituents : Bromo (electron-withdrawing) instead of methoxy on the benzoyl ring.
2-Chloro-N-(4-methoxyphenyl)benzamide ()
  • Substituents : Chloro at the ortho position of the benzoyl ring.
  • Geometry : Benzene rings are nearly orthogonal (dihedral angle = 79.2° ), contrasting with the planar arrangement in the nitro-substituted analogue .

Pharmacological Activity: A3 Adenosine Receptor (A3AR) Affinity

VUF 8504 (4-Methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide, )
  • Structure: Replaces the 2-methoxyphenyl group with a pyridinyl-isoquinoline system.
  • Activity: Exhibits high A3AR affinity (Ki < 100 nM) and selectivity over A₁ and A₂A subtypes, attributed to the isoquinoline moiety’s planar geometry enhancing receptor interactions .
  • Comparison : The absence of a heterocyclic system in 4-methoxy-N-(2-methoxyphenyl)benzamide likely reduces A3AR affinity, highlighting the role of aromatic π-stacking in receptor binding .

Coordination Chemistry: Thiourea Derivatives

MPiCB (4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide, )
  • Structure : Thiourea replaces the amide group, enabling S/O coordination with metal ions.
  • Applications: Bivalent metals (e.g., Mn²⁺, Co²⁺) coordinate via S (thiono) and O (carbonyl), while monovalent ions (e.g., Ag⁺) bind preferentially to sulfur .
  • Contrast : The parent benzamide lacks thiourea’s metal-chelating capacity, limiting its utility in catalysis or sensor design .

Physicochemical Properties

4-Methoxy-N-(2-methoxybenzyl)benzamide ()
  • Structure : Benzyl group replaces the phenyl ring, increasing rotatable bond count (5 vs. 3 in the parent compound).
  • Solubility : Higher lipophilicity (XLogP = 3 ) compared to analogues with polar nitro groups .
4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide ()
  • Structure : Chloro substituent and ethyl linker enhance steric bulk.
  • Impact : Chlorine’s electronegativity may reduce electron density on the benzamide core, affecting reactivity in nucleophilic substitutions .

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